molecular formula C19H24N2O2S B12272664 4-methyl-N'-(4-phenylcyclohexyl)benzenesulfonohydrazide

4-methyl-N'-(4-phenylcyclohexyl)benzenesulfonohydrazide

Cat. No.: B12272664
M. Wt: 344.5 g/mol
InChI Key: COQCMRVMQPCNIG-UHFFFAOYSA-N
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Description

4-methyl-N’-(4-phenylcyclohexyl)benzenesulfonohydrazide is a chemical compound with the molecular formula C19H24N2O2S and a molecular weight of 344.47 g/mol . It is a member of the benzenesulfonohydrazide family, which is known for its diverse applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-N’-(4-phenylcyclohexyl)benzenesulfonohydrazide typically involves the reaction of 4-methylbenzenesulfonyl chloride with 4-phenylcyclohexylhydrazine under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves the use of large reactors and precise control of temperature and pressure to achieve the desired product.

Chemical Reactions Analysis

Types of Reactions

4-methyl-N’-(4-phenylcyclohexyl)benzenesulfonohydrazide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like amines, alcohols, and thiols are commonly employed in substitution reactions.

Major Products Formed

The major products formed from these reactions include sulfonic acids, amines, and substituted benzenesulfonohydrazides, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

4-methyl-N’-(4-phenylcyclohexyl)benzenesulfonohydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-methyl-N’-(4-phenylcyclohexyl)benzenesulfonohydrazide involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest its potential in inhibiting cancer cell growth .

Comparison with Similar Compounds

Similar Compounds

  • 4-methyl-N’-(4-methylphenyl)benzenesulfonohydrazide
  • 4-methyl-N’-(4-methoxyphenyl)benzenesulfonohydrazide
  • 4-methyl-N’-(4-chlorophenyl)benzenesulfonohydrazide

Uniqueness

4-methyl-N’-(4-phenylcyclohexyl)benzenesulfonohydrazide is unique due to its specific structural features, which confer distinct chemical and biological properties. Its phenylcyclohexyl group provides steric hindrance, affecting its reactivity and interaction with biological targets .

Properties

Molecular Formula

C19H24N2O2S

Molecular Weight

344.5 g/mol

IUPAC Name

4-methyl-N'-(4-phenylcyclohexyl)benzenesulfonohydrazide

InChI

InChI=1S/C19H24N2O2S/c1-15-7-13-19(14-8-15)24(22,23)21-20-18-11-9-17(10-12-18)16-5-3-2-4-6-16/h2-8,13-14,17-18,20-21H,9-12H2,1H3

InChI Key

COQCMRVMQPCNIG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NNC2CCC(CC2)C3=CC=CC=C3

Origin of Product

United States

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